1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
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Properties
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4S/c1-2-29-16-6-3-5-14(11-16)20-23-18(30-25-20)13-27-12-15(8-9-19(27)28)22-24-21(26-31-22)17-7-4-10-32-17/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVBAGZKDOABRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound "1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one" is a complex organic molecule belonging to the class of oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The structure of the compound consists of two oxadiazole rings linked to a pyridinone moiety. The presence of the ethoxyphenyl and thiophenyl groups enhances its potential biological activity by influencing its interaction with various biological targets.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 366.38 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- DNA Interaction : It could bind to DNA or RNA structures, disrupting cellular processes such as replication and transcription.
- Receptor Modulation : The compound may act on specific receptors involved in cell signaling pathways related to cancer and inflammation.
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds similar to the target molecule were tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and showed promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in several research studies:
- Cell Line Studies : In vitro assays using breast cancer cell lines (e.g., MCF7) indicated that the compound can induce apoptosis at concentrations as low as 25 µM. This effect was associated with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has also been investigated:
- Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated a significant reduction in inflammation when administered at doses of 10 mg/kg body weight . The mechanism was linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. The results indicated that derivatives similar to the target compound exhibited potent activity against resistant strains of bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Oxadiazole A | Staphylococcus aureus | 20 |
| Oxadiazole B | Escherichia coli | 30 |
| Target Compound | Pseudomonas aeruginosa | 25 |
Study 2: Anticancer Activity in Breast Cancer Models
In another investigation, the compound was assessed for its anticancer properties using MCF7 breast cancer cells. The study revealed that treatment with the compound resulted in:
- Increased apoptosis (measured by Annexin V staining).
- Downregulation of cyclin D1 expression.
- Induction of cell cycle arrest at the G0/G1 phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
